N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c15-7-11(19)16-13-18-17-12(20-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h8-10H,1-7H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBBANBNFUNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: The adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include bases for substitution reactions and oxidizing or reducing agents for redox reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and antiviral activities.
Material Science: The unique structural properties of the adamantane moiety make it useful in the development of new materials with specific characteristics.
Agriculture: Thiadiazole derivatives are known for their applications in agriculture as potential pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to interact with lipid membranes, potentially disrupting cellular processes. The thiadiazole ring can interact with various enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in 1,3,4-Thiadiazole Derivatives
The compound is compared to structurally related 1,3,4-thiadiazole derivatives with variations in substituents (Table 1).
Key Observations:
- Adamantane vs. Alkyl/Aryl Substituents: The adamantane group in the target compound confers rigidity and lipophilicity, which may enhance membrane permeability compared to flexible alkyl chains (e.g., tert-butyl in tebuthiuron) .
- Chloroacetamide vs.
- Biological Activity: Adamantane-containing derivatives (e.g., MGH-CP28) show targeted therapeutic effects (e.g., anticancer activity via TEAD–YAP inhibition) , whereas non-adamantane analogs (e.g., FOE 5043) are utilized in pesticidal applications .
Physicochemical Properties
- Melting Points: Adamantane’s bulky structure likely increases melting points compared to smaller substituents. For example, adamantane-free analogs (e.g., 5k, 5l) melt at 135–140°C , while adamantane-containing crystals exhibit higher thermal stability (e.g., 441–443 K for 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine) .
- Solubility: The adamantane group may reduce aqueous solubility compared to polar substituents (e.g., methoxy in 5k) but improve lipid bilayer penetration .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure:
The compound features an adamantane moiety linked to a 1,3,4-thiadiazole ring and a chloroacetamide group. The adamantane structure contributes to the compound's lipophilicity and rigidity, which may enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material: Adamantane-1-carbohydrazide is used as the precursor.
- Formation of Thiadiazole: The precursor is treated with an appropriate isothiocyanate to yield thiosemicarbazides.
- Cyclization: These thiosemicarbazides undergo cyclization to form the thiadiazole ring.
- Chloroacetamide Attachment: The final step involves the introduction of the chloroacetamide group via acylation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The adamantane moiety allows for effective binding to protein sites due to its bulky structure. The thiadiazole ring can engage in hydrogen bonding and other non-covalent interactions, enhancing the compound's stability and affinity for its targets.
Antimicrobial Properties
Research has shown that compounds containing the thiadiazole ring exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives similar to this compound possess broad-spectrum antibacterial and antifungal properties:
- Antibacterial Activity: Compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives have been reported to inhibit bacterial growth with minimal inhibitory concentrations (MICs) in the low micromolar range.
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| 5c | E. coli | 8 |
| 5g | S. aureus | 16 |
| 5l | C. albicans | 4 |
Anticancer Activity
In addition to antimicrobial effects, certain derivatives have been evaluated for their anticancer properties:
- Anti-proliferative Activity: Studies have assessed the anti-proliferative effects against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Compounds demonstrated dose-dependent inhibition of cell growth and were found to induce apoptosis by modulating key apoptotic markers like BAX and Bcl-2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10a | MCF-7 | 12 |
| 14b | HepG2 | 8 |
| 17 | A549 | 15 |
Case Studies
- Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry highlighted the synthesis of adamantane-linked thiadiazoles and their evaluation against various pathogens. Notably, compounds demonstrated superior antibacterial activity compared to standard antibiotics .
- Cancer Cell Line Studies: Research conducted on adamantane-derived thiadiazoles revealed promising results in inhibiting tumor cell proliferation while exhibiting low cytotoxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide?
The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-thiadiazole core from adamantane-1-carbohydrazide via cyclization with carbon disulfide or thiourea under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Chloroacetylation of the thiadiazole-2-amine intermediate using chloroacetyl chloride in the presence of a base like triethylamine (TEA) in dioxane or DMF at 0–25°C .
- Key parameters : Reaction temperature (<25°C), stoichiometric control of chloroacetyl chloride (1:1 molar ratio), and inert atmosphere to minimize hydrolysis. Yields >80% are achievable with recrystallization (ethanol-DMF mixtures) .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of adamantane protons (δ 1.6–2.1 ppm) and the chloroacetamide moiety (δ 4.2–4.4 ppm for CH₂Cl) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula C₁₄H₁₈ClN₃OS (calculated m/z: 335.08) .
- X-ray Crystallography : Resolve torsional angles (e.g., ~175.9° for thiadiazole ring planarity) and hydrogen-bonding patterns in the crystal lattice .
Q. What are the compound’s key physicochemical properties relevant to biological assays?
- Solubility : Low aqueous solubility due to adamantane’s hydrophobicity; DMSO or ethanol is recommended for in vitro studies .
- Stability : Stable under inert conditions but prone to hydrolysis in aqueous alkaline media. Store at –20°C in desiccated form .
Advanced Research Questions
Q. How does the adamantane moiety influence the compound’s interaction with biological targets?
The adamantane group enhances:
- Steric bulk : Facilitates selective binding to hydrophobic pockets in enzymes (e.g., viral proteases or bacterial efflux pumps) .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to its rigid, cage-like structure .
- Membrane permeability : Improved cellular uptake in antimicrobial assays, as observed in analogues with MIC values ≤2 µg/mL against S. aureus .
Q. What strategies resolve contradictions in reported biological activities across similar thiadiazole derivatives?
- Comparative SAR Analysis : Systematically vary substituents (e.g., replacing chloroacetamide with methoxybenzamide) to isolate contributions of specific functional groups to activity .
- Dose-Response Profiling : Use standardized assays (e.g., broth microdilution for antimicrobial activity) with controls like streptomycin to validate potency claims .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities for targets like E. coli DNA gyrase, reconciling discrepancies between in silico and in vitro data .
Q. How can reaction by-products or degradation products be identified and mitigated during synthesis?
- By-Product Analysis : Common side products include hydrolyzed 2-hydroxyacetamide derivatives (detected via TLC or HPLC). Mitigate by maintaining anhydrous conditions .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring reveals hydrolytic cleavage of the thiadiazole ring under extreme pH .
Methodological Considerations
Q. What experimental designs are recommended for evaluating the compound’s mechanism of action?
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FRET for protease inhibition) with IC₅₀ calculations .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in bacterial or cancer cell lines .
- Resistance Profiling : Serial passage of P. aeruginosa in sub-MIC concentrations to assess resistance development .
Q. How can crystallographic data improve structure-activity relationship (SAR) studies?
- Torsional Angle Analysis : Correlate thiadiazole ring planarity (e.g., 175.9° in analogues) with hydrogen-bonding efficiency in target binding pockets .
- Packing Motifs : Identify π-π stacking interactions between the thiadiazole ring and aromatic residues in protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
